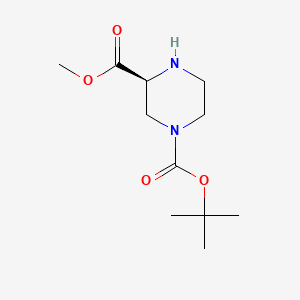

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester

Description

The exact mass of the compound (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAHFCVKNRRBU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363541 | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314741-39-4 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314741-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester

Introduction: The Strategic Value of a Chiral Piperazine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with high specificity and therapeutic efficacy is paramount. Within the chemist's toolkit, chiral building blocks serve as foundational elements for constructing complex molecular architectures. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS: 314741-39-4) has emerged as a particularly valuable scaffold. This molecule elegantly combines the conformational rigidity of a piperazine ring with the stereochemical definition of an (S)-configured carboxylic acid derivative, offering a unique three-dimensional presentation of functional groups for molecular recognition.

The piperazine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs across various therapeutic areas.[1] Its two nitrogen atoms provide versatile handles for chemical modification and can act as key hydrogen bond donors or acceptors. The strategic placement of a tert-butyloxycarbonyl (Boc) group on the N1 nitrogen and a methyl ester at the C3 position renders the molecule a stable, yet highly adaptable, intermediate. The acid-labile Boc group allows for selective deprotection and subsequent functionalization of the N1 position, while the methyl ester provides a reactive site for amide bond formation or other modifications.[1] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications for researchers engaged in drug development.

Physicochemical and Structural Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and physical characteristics of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester are summarized below. It is important to note that while some data for this specific molecule is available, other properties are inferred from closely related analogs.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 314741-39-4 | [2][3] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 244.29 g/mol | [3] |

| IUPAC Name | 1-(tert-butyl) 3-methyl (3S)-piperazine-1,3-dicarboxylate | [3][] |

| Appearance | Typically a solid or oil | [5][6] |

| Solubility | Soluble in common organic solvents (DCM, Chloroform); Low solubility in water | [6] |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)OC | [3] |

| InChIKey | QUKAHFCVKNRRBU-QMMMGPOBSA-N | [] |

Chiral Synthesis: A Logic-Driven Approach

The enantiopurity of this building block is critical to its function. A common and efficient synthetic route starts from the readily available chiral pool amino acid, L-asparagine (the (S)-enantiomer), thus preserving the desired stereochemistry throughout the process. This avoids costly and often low-yielding chiral resolution steps. A representative synthesis is outlined below.

Caption: High-level overview of the synthetic pathway.

Detailed Synthetic Protocol & Mechanistic Rationale

-

N-Protection of L-Asparagine: The synthesis begins by protecting the alpha-amino group of L-asparagine with a benzyl chloroformate (Cbz-Cl) group.

-

Causality: The Cbz group is chosen for its stability under the conditions of the subsequent Hofmann rearrangement. It can be selectively removed later via hydrogenolysis without affecting the Boc group.

-

-

Hofmann Rearrangement: The protected asparagine is then subjected to a Hofmann rearrangement using a reagent like iodobenzene diacetate. This reaction converts the primary amide of the asparagine side chain into a primary amine, with the loss of one carbon atom.

-

Causality: This is a key step that forms the diamino backbone required for the piperazine ring, effectively converting an amino acid derivative into a 1,2-diamine precursor.

-

-

Esterification and N-Boc Protection: The resulting intermediate is then esterified, typically under acidic methanol conditions, to form the methyl ester. Subsequently, the newly formed primary amine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) group.

-

Causality: The Boc group is installed to differentiate the two nitrogen atoms. Its steric bulk and electronic properties direct the subsequent cyclization to occur at the more accessible Cbz-protected nitrogen.

-

-

Cyclization: The piperazine ring is formed by reacting the intermediate with a two-carbon electrophile, such as 1-bromo-2-chloroethane, in the presence of a base.

-

Causality: The base deprotonates the secondary amine (the Cbz-protected nitrogen), which then acts as a nucleophile, displacing one of the halides. A second, intramolecular nucleophilic substitution by the other nitrogen closes the six-membered ring.

-

-

Final Deprotection: The final step is the selective removal of the Cbz protecting group via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Causality: Hydrogenolysis is a mild and highly selective method for cleaving the Cbz group while leaving the acid-sensitive Boc group and the methyl ester intact, yielding the final product with high purity.

-

Chemical Reactivity and Strategic Deprotection

The synthetic utility of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester stems from the orthogonal reactivity of its three key functional groups: the N1-Boc group, the N4-secondary amine, and the C3-methyl ester. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Caption: Core reactivity map of the title compound.

Experimental Protocols

Protocol 1: N1-Boc Deprotection This procedure unmasks the N1 amine, making it available for subsequent coupling reactions.

-

Dissolution: Dissolve (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.

-

Causality: The tert-butyl cation that is formed upon cleavage of the Boc group is stabilized by the acid. The reaction is driven by the formation of gaseous isobutylene and carbon dioxide.

-

-

Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).

Protocol 2: C3-Ester Hydrolysis (Saponification) This protocol converts the methyl ester to a carboxylic acid, which is essential for forming amide bonds.

-

Dissolution: Dissolve the starting material (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF) and water.

-

Base Addition: Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 eq).

-

Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

-

-

Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Carefully acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1N HCl). This protonates the carboxylate to form the free carboxylic acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Safety and Handling

As a responsible scientist, proper handling of all chemical reagents is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from closely related piperazine derivatives provide essential guidance.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[3] Work should be conducted in a well-ventilated chemical fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection reactions).

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition.[5] Some related compounds are noted to be air-sensitive or hygroscopic, so storage under an inert atmosphere (e.g., nitrogen or argon) may be advisable for long-term stability.[7]

-

First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester lies in its application as a versatile building block for creating diverse chemical libraries aimed at various biological targets. The piperazine scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The application of related Boc-protected piperazines in the synthesis of biologically active molecules has been well-documented, including:

-

CCR5 Antagonists: As potential anti-HIV-1 agents.

-

Opioid Receptor Antagonists: For applications in pain management and addiction.

-

Growth Hormone Secretagogue Receptor Antagonists: Investigated for the treatment of obesity.

Caption: General workflow for drug candidate synthesis.

The workflow above illustrates a common strategy. First, the hydrolyzed carboxylic acid is coupled with a primary or secondary amine (R1-NH2) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). Following this, the Boc group is removed to reveal the N1 amine, which can then be functionalized, for example, by coupling with an aryl halide (R2-X) via a Buchwald-Hartwig amination, to generate the final, complex molecule. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.

Conclusion

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its pre-defined stereochemistry, conformationally constrained core, and orthogonally protected functional groups provide a robust platform for the efficient and logical synthesis of novel drug candidates. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.

References

-

BuyersGuideChem. (n.d.). (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester | C11H20N2O4. Retrieved from BuyersGuideChem. [Link]

-

Pipzine Chemicals. (n.d.). 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester. Retrieved from Pipzine Chemicals. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester. Retrieved from XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

Sources

- 1. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]

- 2. (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester | C11H20N2O4 - BuyersGuideChem [buyersguidechem.com]

- 3. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester | CAS 28599-88-4 | Structure, Uses & Safety | High Purity Chinese Manufacturer [pipzine-chem.com]

- 7. (S)-1-Boc-3-methylpiperazine | 147081-29-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester: A Technical Guide for the Modern Medicinal Chemist

Introduction

In the landscape of modern drug discovery, the demand for structurally novel and stereochemically defined building blocks is insatiable. Among these, chiral saturated heterocycles have emerged as privileged scaffolds, offering three-dimensional diversity crucial for optimizing potency, selectivity, and pharmacokinetic properties. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, a key chiral building block, has garnered significant attention for its role in the synthesis of a wide array of biologically active molecules. The piperazine motif itself is a well-established pharmacophore, lauded for its ability to enhance aqueous solubility, cell permeability, and protein-binding capacity[1]. This technical guide provides an in-depth exploration of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, from its synthesis and physicochemical properties to its reactivity and applications, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile synthon.

Physicochemical Properties and Specifications

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical properties and specifications for (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester are summarized in the table below.

| Property | Value |

| CAS Number | 314741-39-4[2][3] |

| Molecular Formula | C11H20N2O4[2][] |

| Molecular Weight | 244.29 g/mol [2][] |

| IUPAC Name | 1-(tert-butyl) 3-methyl (S)-piperazine-1,3-dicarboxylate[2] |

| Purity | Typically ≥97%[2] |

| Appearance | White to off-white solid |

| SMILES | O=C(OC(C)(C)C)N1C--INVALID-LINK--C(OC)=O[2] |

Synthesis Strategies: A Focus on Stereochemical Integrity

The enantiomeric purity of a chiral building block is critical to its utility. While classical chiral resolution via diastereomeric salt formation is a viable method for obtaining enantiomerically pure piperazine derivatives, more elegant and efficient strategies often involve asymmetric synthesis[5]. A notable and industrially scalable approach for the synthesis of the analogous (R)-enantiomer, which can be adapted for the (S)-enantiomer by starting with L-asparagine, avoids a resolution step altogether by utilizing a chiral pool starting material, D-asparagine[6]. This method proceeds through a series of well-established transformations, ensuring high stereochemical fidelity.

Stereospecific Synthesis from Asparagine

The synthesis commences with the protection of the amino group of asparagine, followed by a Hofmann rearrangement to furnish a key diamine intermediate. Subsequent esterification, Boc-protection, cyclization, and final deprotection of the initial protecting group yields the desired product.

Caption: Stereospecific synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester.

Key Reactions and Applications

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a trifunctional building block, offering multiple handles for synthetic diversification. The strategic manipulation of these functional groups—the Boc-protected amine, the free secondary amine, and the methyl ester—is central to its application in medicinal chemistry.

Reactivity Profile

-

N-H Functionalization: The secondary amine at the 4-position is a nucleophile and can readily participate in a variety of reactions, including N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and amide bond formation[7]. This allows for the introduction of diverse substituents to modulate the pharmacological and pharmacokinetic properties of the final molecule[8].

-

Ester Manipulation: The methyl ester at the 3-position can be hydrolyzed under basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules[5].

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the 1-position is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the free secondary amine[5]. This allows for subsequent functionalization at this position.

Applications in Drug Discovery

The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs[8][9]. Chiral piperazine derivatives, such as the title compound, are instrumental in the synthesis of molecules targeting a wide range of therapeutic areas. For instance, related chiral piperazine building blocks have been employed in the synthesis of:

-

CCR5 antagonists with anti-HIV-1 activity.

-

Opioid receptor antagonists.

-

Human growth hormone secretagogue receptor antagonists for the treatment of obesity.

-

Fatty acid oxidation inhibitors.

The versatility of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester as a chiral building block is illustrated in the following workflow.

Caption: Synthetic utility of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester.

Analytical Characterization

Ensuring the purity and stereochemical integrity of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is crucial for its successful application. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is the gold standard for determining enantiomeric purity. Reversed-phase HPLC coupled with mass spectrometry (LC-MS) is an invaluable tool for monitoring reaction progress, assessing chemical purity, and confirming the identity of the compound and its derivatives[10].

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure of the molecule.

Typical LC-MS Parameters

The following table provides a summary of typical analytical parameters for the LC-MS analysis of N-Boc-piperazine-C3-carboxylic acid and its methyl ester derivative under reversed-phase conditions[10].

| Parameter | N-Boc-piperazine-C3-COOH | N-Boc-piperazine-C3-COOCH3 |

| Expected Retention | Less Retained | More Retained |

| Molecular Weight | 230.26 | 244.29 |

| Observed Ion (ESI+) | [M+H]⁺ at m/z 231.1 | [M+H]⁺ at m/z 245.1 |

| Key Fragmentation | Loss of Boc group (-100 Da) | Loss of Boc group (-100 Da) |

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Safety: Based on GHS classifications for similar compounds, (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation[11][12][13][14]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood[15].

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a highly valuable and versatile chiral building block for medicinal chemistry and drug discovery. Its pre-installed chirality, multiple points for synthetic diversification, and the inherent pharmacological advantages of the piperazine scaffold make it an attractive starting material for the synthesis of complex and novel drug candidates[1][5]. A thorough understanding of its synthesis, reactivity, and analytical characterization, as outlined in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]

- 3. equationchemical.com [equationchemical.com]

- 5. Buy (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 796096-64-5 [smolecule.com]

- 6. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. (R)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 2756811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-((tert-butoxy)carbonyl)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazine-2-carboxylic acid | C25H28N2O6 | CID 2756797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. (R)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 438631-77-7 | AChemBlock [achemblock.com]

The Piperazine Scaffold in Medicinal Chemistry: A Guide to a Privileged Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most significant structural motifs in modern medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs has earned it the designation of a "privileged scaffold." This status is not arbitrary; it is rooted in a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to modulate pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth analysis of the piperazine core, written from the perspective of a senior application scientist. We will dissect the fundamental properties that make this scaffold so valuable, explore its profound impact on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, detail key synthetic methodologies, and examine its application across major therapeutic areas through the lens of structure-activity relationships (SAR). This guide is intended to be a comprehensive resource for researchers and drug development professionals, offering not just a review of the literature, but a causal explanation of why specific experimental and design choices are made when incorporating the piperazine moiety.

The Piperazine Core: A Physicochemical and Structural Rationale

The decision to incorporate a specific scaffold into a drug candidate is a foundational one, dictating many of the subsequent properties of the molecule. The enduring utility of piperazine stems from its inherent and highly tunable characteristics.

Introduction to the Piperazine Heterocycle

Piperazine is a saturated N-heterocycle that typically adopts a stable chair conformation, which minimizes steric strain. The two nitrogen atoms are the core of its functionality. Their availability for substitution (primarily at the N1 and N4 positions) provides a straightforward method for chemists to append different pharmacophoric groups, link molecular fragments, or modulate the molecule's overall properties. This synthetic accessibility is a primary reason for its widespread use.

Key Physicochemical Properties

The power of the piperazine scaffold lies in the synergy of its physicochemical traits:

-

Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (approximately 5.4 and 9.7). This dual basicity is a critical tool. The higher pKa value ensures that one of the nitrogens is protonated at physiological pH (~7.4), significantly enhancing aqueous solubility—a crucial factor for oral bioavailability and formulation. The lower pKa nitrogen can be leveraged for specific interactions with biological targets or fine-tuning the molecule's overall basicity.

-

Solubility: The ability of the nitrogen atoms to form hydrogen bonds and the aforementioned protonation at physiological pH make piperazine a highly hydrophilic moiety. Incorporating it into a lipophilic drug candidate is a common and effective strategy to improve water solubility and prevent issues like poor absorption or precipitation.

-

Conformational Properties: The chair conformation provides a rigid, three-dimensional structure that can orient substituents in well-defined spatial arrangements, which is critical for precise binding to biological targets. While rigid, the ring possesses enough flexibility to adapt to various binding pockets. This conformational behavior can be further constrained by incorporating the piperazine into more complex polycyclic structures.

-

Chemical Reactivity: The nucleophilic nature of the secondary amine groups makes the piperazine ring easy to handle in synthetic chemistry. It readily participates in N-alkylation, N-acylation, and N-arylation reactions, allowing for the construction of large and diverse chemical libraries for screening.

Caption: General structure and key features of the piperazine scaffold.

A "Privileged Scaffold"

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, diverse biological targets. The piperazine ring is a quintessential example. Its presence in drugs spanning oncology, central nervous system (CNS) disorders, and infectious diseases demonstrates its remarkable versatility. Between January 2011 and June 2023 alone, the U.S. FDA approved dozens of new small molecules containing a piperazine ring. This is not a coincidence; it is a direct result of the advantageous physicochemical properties and synthetic accessibility that allow chemists to rapidly generate and optimize lead compounds.

Table 1: Physicochemical Properties of Piperazine

| Property | Value | Significance in Drug Design | Reference |

| Molecular Formula | C₄H₁₀N₂ | Low molecular weight starting point. | |

| Molecular Weight | 86.14 g/mol | Provides a small, non-bulky core. | |

| pKa₁ | 9.73 (at 25°C) | Ensures protonation and high solubility at physiological pH. | |

| pKa₂ | 5.35 (at 25°C) | Allows for fine-tuning of basicity and receptor interactions. | |

| Water Solubility | Freely Soluble | Excellent for improving the solubility of lipophilic molecules. | |

| Melting Point | 109-112 °C | Indicates a stable, crystalline solid. |

The Role of Piperazine in Pharmacokinetics (ADME)

A compound's therapeutic success is critically dependent on its ADME profile. The piperazine scaffold is a powerful tool for optimizing these properties, turning a potent but poorly behaved molecule into a viable drug candidate.

Enhancing Solubility and Bioavailability

The most common reason for incorporating a piperazine moiety is to enhance aqueous solubility. A classic example is Imatinib (Gleevec) , a revolutionary anticancer drug. The addition of the N-methylpiperazine group was a key step in its development, specifically to improve water solubility and oral bioavailability, allowing it to be an effective oral medication. The basic nitrogen of the piperazine becomes protonated in the acidic environment of the stomach, forming a soluble salt that is readily absorbed.

Modulating Permeability and Efflux

While high solubility is beneficial, it must be balanced with sufficient lipophilicity to allow the drug to cross cellular membranes. The dual nature of piperazine allows for this balance. The core ring is hydrophilic, while substituents on the nitrogen atoms can be tailored to increase lipophilicity.

Furthermore, piperazine derivatives can interact with efflux transporters like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells and are a major cause of multi-drug resistance (MDR). Some piperazine-containing compounds have been shown to act as P-gp modulators, which can increase the intracellular concentration and efficacy of co-administered drugs.

Metabolic Considerations

The piperazine ring is not metabolically inert. It can be a site of metabolic attack, primarily by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include:

-

N-oxidation: Formation of N-oxides.

-

N-dealkylation: Removal of alkyl groups attached to the nitrogen atoms.

-

Ring hydroxylation: Addition of a hydroxyl group to a carbon atom on the ring.

The antipsychotic drug Aripiprazole (Abilify) , for example, is metabolized extensively by CYP3A4 and CYP2D6, with its major active metabolite, dehydro-aripiprazole, formed through dehydrogenation. Understanding these metabolic pathways is crucial, as they can impact the drug's half-life, potential for drug-drug interactions, and safety profile.

Caption: Workflow of ADME optimization using the piperazine scaffold.

Bioisosteric Replacement Strategies

When the metabolic liabilities of the piperazine ring outweigh its benefits, or when a different spatial arrangement or basicity is required, medicinal chemists turn to bioisosteres. A bioisostere is a different functional group that retains the key pharmacological properties of the original group. This strategy is a powerful tool for fine-tuning a molecule's ADME and safety profile.

Table 2: Comparative Profile of Piperazine and Common Bioisosteres

| Scaffold | Key Features | Rationale for Use |

| Piperazine | Two basic nitrogens, high hydrophilicity. | Gold standard for enhancing solubility and providing two points for substitution. |

| Homopiperazine | Seven-membered ring, greater flexibility. | Provides a different vector for substituents and can alter receptor binding geometry. |

| Diazabicycloalkanes (e.g., 2,5-Diazabicyclo[2.2.1]heptane) | Rigid, constrained conformation. | Reduces conformational flexibility to lock in an active conformation, potentially increasing potency and reducing off-target effects. |

| Spiro-diamines (e.g., 2,6-Diazaspiro[3.3]heptane) | Rigid, spirocyclic core. | Introduces 3D complexity and can improve metabolic stability by protecting adjacent positions from enzymatic attack. |

Synthetic Strategies for Piperazine Derivatives

The utility of the piperazine scaffold is greatly enhanced by the robust and versatile synthetic methods available to create its derivatives.

Classical and N-Functionalization Methods

Historically, piperazines were synthesized by reacting ethylene diamine with 1,2-dihaloethanes. However, modern drug discovery relies on the functionalization of a pre-existing piperazine ring. The most common strategies focus on the N1 and N4 positions.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for forming C-N bonds. It is highly effective for coupling piperazine (or a mono-protected piperazine) with aryl halides or triflates to create N-arylpiperazines, a common motif in CNS and anticancer drugs.

-

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups. It offers a transition-metal-free alternative to Buchwald-Hartwig coupling.

-

Reductive Amination: This reaction forms an N-alkyl bond by reacting piperazine with an aldehyde or ketone in the presence of a reducing agent. It is a highly reliable and versatile method for introducing alkyl substituents.

Advanced C-H Functionalization

While N-substitution is dominant, it limits the structural diversity of piperazine derivatives. Recent advances have focused on the direct functionalization of the carbon-hydrogen (C-H) bonds of the piperazine ring itself. This is a significant leap forward, as it allows for the introduction of substituents at the C2, C3, C5, and C6 positions, opening up entirely new chemical space. Methods like photoredox catalysis and transition-metal-catalyzed C-H activation are enabling chemists to create novel piperazine scaffolds with unprecedented structural complexity and 3D shapes.

Caption: Comparison of N-functionalization and C-H functionalization routes.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

This protocol describes a self-validating system for a common and critical transformation in drug discovery. The success of the reaction is validated by monitoring the consumption of starting materials and the formation of the product via techniques like TLC or LC-MS.

Objective: To synthesize N-(4-methylphenyl)-N'-Boc-piperazine from 4-bromotoluene and N-Boc-piperazine.

Materials:

-

4-bromotoluene (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

XantPhos (ligand, 0.04 equiv)

-

Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

-

Anhydrous Toluene (solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, N-Boc-piperazine, and sodium tert-butoxide.

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. This cycle should be repeated three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.

-

Catalyst Preparation: In a separate, dry vial, dissolve the Pd(OAc)₂ and XantPhos ligand in a small amount of anhydrous toluene.

-

Reaction Initiation: Add anhydrous toluene to the Schlenk flask containing the reagents, followed by the catalyst solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress is monitored periodically (e.g., every hour) by taking a small aliquot, quenching it, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials.

-

Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the base and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The piperazine scaffold is a key player in numerous therapeutic areas. Its role can range from being a simple linker to an integral part of the pharmacophore that interacts directly with the biological target.

Oncology

In cancer therapy, the piperazine ring is a hallmark of many tyrosine kinase inhibitors (TKIs).

-

Imatinib (Gleevec): As previously mentioned, the N-methylpiperazine group is crucial for solubility. It also projects into the solvent-exposed region of the ATP-binding pocket of the BCR-ABL protein, forming favorable interactions and contributing to the drug's high affinity and selectivity.

-

Olaparib (Lynparza): This PARP inhibitor features a piperazine ring that serves as a central scaffold, correctly positioning the phthalazinone and cyclopropylcarbonyl pharmacophores for optimal binding.

Central Nervous System (CNS) Disorders

The N-arylpiperazine motif is particularly prevalent in drugs targeting CNS disorders. The piperazine nitrogen allows the molecule to exist in a protonated state, which is often crucial for interacting with the anionic aspartate residue found in the binding pocket of many monoamine receptors.

-

Aripiprazole (Abilify): An atypical antipsychotic, its dichlorophenylpiperazine moiety is essential for its unique pharmacological profile as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors.

-

Vortioxetine (Trintellix): An antidepressant, this drug contains a piperazine ring linking two aryl groups. This structure is key to its multimodal activity, which includes serotonin reuptake inhibition and modulation of several serotonin receptors.

Infectious Diseases

-

Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, the piperazine ring at the C-7 position is critical for its antibacterial activity, particularly against Gram-negative bacteria. It enhances cell wall penetration and influences the drug's interaction with DNA gyrase.

-

Praziquantel: An anthelmintic drug, its complex structure containing a piperazine ring is responsible for its effect of causing paralysis in parasitic worms.

Table 3: Examples of FDA-Approved Piperazine-Containing Drugs

| Drug Name | Therapeutic Area | Role of Piperazine Scaffold |

| Imatinib | Oncology | Enhances solubility; interacts with ATP-binding pocket. |

| Aripiprazole | CNS (Antipsychotic) | Key part of pharmacophore for dopamine/serotonin receptor binding. |

| Sildenafil | Erectile Dysfunction | Improves physicochemical properties and fits into the cGMP-specific PDE5 enzyme pocket. |

| Cetirizine | Antihistamine | Provides a basic center for interaction with the H1 histamine receptor. |

| Ciprofloxacin | Antibacterial | Enhances cell penetration and is critical for DNA gyrase inhibition. |

Conclusion and Future Perspectives

The piperazine scaffold is a testament to the power of a simple, well-understood heterocycle in the complex world of drug discovery. Its enduring success is a direct consequence of a powerful combination of benefits: it improves crucial pharmacokinetic properties like solubility, it is synthetically versatile, and it can serve as a structurally rigid yet adaptable scaffold for precise pharmacophore presentation.

The future of the piperazine scaffold remains bright. The continued development of novel synthetic methods, particularly C-H functionalization, will unlock new generations of derivatives with greater structural diversity and three-dimensionality. This will allow chemists to explore previously inaccessible chemical space and design molecules with improved potency, selectivity, and metabolic profiles. Furthermore, the rational design of new piperazine bioisosteres will continue to provide solutions for overcoming the specific challenges encountered during drug optimization. As our understanding of biology and disease deepens, the remarkable and versatile piperazine ring will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

References

-

Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. Available from: [Link]

-

D’Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. Available from: [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Available from: [Link]

-

Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry, 70(36), 10942–10971. Available from: [Link]

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available from: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

-

RSC Publishing. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Available from: [Link]

-

PubMed. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Available from: [Link]

-

PubMed. (1995). Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors. Available from: [Link]

-

PubMed. (2002). N, N -disubstituted piperazines and homopiperazines: synthesis and affinities at alpha4beta2 and alpha7* neuronal nicotinic acetylcholine receptors*. Available from: [Link]

-

Wikipedia. (n.d.). Piperazine. Available from: [Link]

The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex pharmaceutical agents.[1] Its widespread adoption is a testament to its unique stability profile and, most critically, its facile and clean removal under mild acidic conditions.[1][2] This guide provides a comprehensive technical overview of the N-Boc group, detailing its fundamental chemical principles, mechanisms of application and cleavage, detailed experimental protocols, and quantitative data to support its strategic implementation in research and development.

Core Chemical Features and Stability

The Boc group, chemically a tert-butyl carbamate, is introduced to protect primary and secondary amines from unwanted reactions.[1] Its steric bulk and electronic properties render the protected amine significantly less nucleophilic and basic. A key feature of the Boc group is its remarkable stability under a wide range of reaction conditions, including basic and nucleophilic environments, as well as catalytic hydrogenation.[1][3] This stability makes it an excellent "orthogonal" partner to other protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][4]

The defining characteristic of the Boc group is its lability under acidic conditions.[3] This selective removal is the foundation of its strategic use in multi-step synthesis, allowing for the deprotection of the amine without affecting other acid-stable protecting groups.[1]

The Mechanics of Protection and Deprotection

A thorough understanding of the mechanisms governing the introduction and removal of the Boc group is fundamental to its effective application.

Mechanism of N-Boc Protection

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[5][6] The reaction proceeds via nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate.[1][7]

-

Intermediate Collapse: This intermediate then collapses, expelling a tert-butyl carbonate leaving group.[6]

-

Deprotonation & Byproduct Formation: The unstable tert-butyl carbonate leaving group decomposes into the stable products of carbon dioxide gas and a tert-butoxide anion. The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[1][7]

While the reaction can proceed without a base, non-nucleophilic bases like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) are often used to neutralize the protonated amine and accelerate the reaction.[1][8]

Caption: Mechanism of N-Boc protection using (Boc)₂O.

Mechanism of N-Boc Deprotection

The removal of the Boc group is efficiently achieved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[5][6] The mechanism relies on the formation of a stable carbocation.

-

Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by the acid (e.g., TFA).[5][7]

-

C-O Bond Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is energetically favorable due to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[5][6]

-

Decarboxylation: The resulting carbamic acid is unstable and readily decomposes (decarboxylates) to yield the free amino group (as its ammonium salt) and gaseous carbon dioxide.[5][6]

The evolution of CO₂ and isobutene (from the tert-butyl cation) is a hallmark of this reaction, necessitating an open or well-ventilated system.[6] A potential complication is the tendency of the tert-butyl cation to alkylate other nucleophiles in the substrate; scavengers such as anisole or thioanisole are often added to prevent these side reactions.[8][9]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Strategic Application: The Power of Orthogonality

The true power of the Boc group in complex synthesis lies in its "orthogonality" to other common protecting groups.[3] Orthogonality refers to the ability to remove one protecting group under a specific set of conditions without affecting others present in the molecule.[10] This allows for the selective unmasking and reaction of different functional groups in a precise, pre-planned sequence.

The N-Boc group is the cornerstone of an orthogonal system that includes the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3]

Data Presentation: Comparative Stability of Amine Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Stable To | Labile To | Primary Disadvantage |

| tert-Butoxycarbonyl | Boc | 20-50% TFA in DCM; HCl in MeOH[3][8] | Base, Nucleophiles, Hydrogenolysis[3] | Strong Acid[3] | Harsh acidity can harm sensitive substrates.[11] |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF[10] | Acid, Hydrogenolysis[3] | Base[10] | Liberated dibenzofulvene can form adducts.[11] |

| Carboxybenzyl | Cbz or Z | H₂, Pd/C (Catalytic Hydrogenation)[10] | Acid, Base[3] | Hydrogenolysis[10] | Incompatible with reducible groups (alkenes, etc.).[11] |

digraph "Orthogonal Deprotection Strategy" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes Start [label="Fmoc-NH-R-NH-Boc"]; Step1_Product [label="H₂N-R-NH-Boc"]; Step2_Product [label="Fmoc-NH-R-NH₂"]; // Edges Start -> Step1_Product [label="Base (e.g., Piperidine)\nRemoves Fmoc", color="#EA4335", fontcolor="#202124"]; Start -> Step2_Product [label="Acid (e.g., TFA)\nRemoves Boc", color="#4285F4", fontcolor="#202124"]; // Invisible edges for layout {rank=same; Start} {rank=same; Step1_Product; Step2_Product;}

}

Caption: Orthogonal deprotection strategy using Fmoc and Boc groups.

This orthogonality is heavily exploited in Solid-Phase Peptide Synthesis (SPPS), where the Boc group was foundational to the development of the field.[12] In Boc-based SPPS, the N-terminal α-amino group is protected with Boc, which is removed with TFA at each cycle to allow for the coupling of the next amino acid.[5][12]

Experimental Protocols

The following protocols provide standardized procedures for the protection and deprotection of amines using the N-Boc group.

Experimental Protocol: N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.5 eq) or aqueous NaOH/Na₂CO₃[5]

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture[6][8]

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the primary amine (1.0 eq) in the chosen solvent (e.g., THF) in a round-bottom flask.[6]

-

Add the base (e.g., TEA, 1.5 eq) to the solution and stir.[6]

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at room temperature.[5]

-

Stir the reaction for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl) to remove excess base, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amine, which can be further purified by column chromatography if necessary.[13]

Experimental Protocol: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the N-Boc group using TFA.

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., anisole)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).[3]

-

If the substrate is sensitive to alkylation, add a scavenger like anisole (1-2 eq).[9]

-

Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA is typically between 20-50% (v/v).[3]

-

Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and do not use a closed system.[6]

-

Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized with a suitable base (e.g., saturated NaHCO₃ solution or triethylamine) to obtain the free amine.

Conclusion

The N-Boc protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile and predictable reactivity.[1][3] Its robustness towards a wide array of reagents, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection.[2][3] The orthogonality of the Boc group with other common protecting groups like Cbz and Fmoc is a key advantage that enables the design of complex and elegant synthetic routes.[3] A thorough understanding of its comparative stability and the specific experimental conditions for its use and removal, as outlined in this guide, will empower researchers, scientists, and drug development professionals to effectively leverage the N-Boc protecting group to achieve their synthetic goals with greater efficiency and success.

References

- Hebei Boze Chemical Co.,Ltd. (2023, March 14). BOC Protection and Deprotection.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- BenchChem. .

- BenchChem. Understanding Boc protection and deprotection in peptide synthesis.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- Master Organic Chemistry. Amine Protection and Deprotection.

- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.

- BenchChem. A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry.

- BenchChem. Stability of the Boc Protecting Group: A Comparative Guide for Researchers.

- Hebei Boze Chemical Co., Ltd. Tert-Butyloxycarbonyl Protecting Group.

- BenchChem. The Chemistry of N-Boc-Toluenesulfonamide: Applications and Benefits.

- NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.

- BenchChem. Advantages of using a Boc protecting group over other amine protecting groups.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester CAS 314741-39-4 properties

An In-depth Technical Guide to (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester (CAS 314741-39-4)

Introduction: A Cornerstone Chiral Building Block in Modern Drug Discovery

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, identified by CAS number 314741-39-4, is a highly valuable chiral synthetic intermediate in medicinal chemistry. Its structure uniquely combines a piperazine core, a widely recognized "privileged scaffold" in drug development, with stereochemically defined functionality. The molecule features a tert-butyloxycarbonyl (Boc) protecting group on one nitrogen, which allows for selective reactions, and a methyl ester at the chiral center on the 3-position. This configuration makes it an essential precursor for introducing the (S)-piperazine-3-carboxamide moiety into complex molecular architectures, enabling precise, three-dimensional interactions with biological targets. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and scientists in the pharmaceutical industry. The piperazine moiety itself is frequently found in drugs targeting a wide range of diseases, underscoring the importance of versatile building blocks like this one.[1][2]

Physicochemical and Spectroscopic Profile

The fundamental properties of a synthetic building block are critical for its effective use in multi-step syntheses. The data for (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester are summarized below.

| Property | Value | Reference |

| CAS Number | 314741-39-4 | [3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [3][4][] |

| Molecular Weight | 244.29 g/mol | [3][6] |

| IUPAC Name | 1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate | [][7] |

| Purity | Typically ≥97% | [7][8] |

| SMILES | CC(C)(C)OC(=O)N1CCNC1 | [6][7] |

| InChI Key | QUKAHFCVKNRRBU-QMMMGPOBSA-N | [][6] |

Spectroscopic Characterization

While a specific public spectrum for this exact compound is not available, its structure allows for predictable spectroscopic signatures:

-

¹H NMR: The spectrum would show characteristic peaks for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the methyl ester protons (a singlet around 3.7 ppm), and a series of multiplets for the diastereotopic protons of the piperazine ring. The proton at the chiral C3 position would appear as a distinct multiplet.

-

¹³C NMR: Key signals would include the carbonyl carbons of the Boc group and the methyl ester (typically in the 155-175 ppm range), the quaternary and methyl carbons of the Boc group (around 80 ppm and 28 ppm, respectively), the methyl carbon of the ester (around 52 ppm), and the carbons of the piperazine ring.

-

IR Spectroscopy: The spectrum would be dominated by strong C=O stretching vibrations from the carbamate and ester functional groups (around 1740 cm⁻¹ and 1690 cm⁻¹). C-N and C-O stretching bands would also be prominent.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure piperazine derivatives is a critical challenge in organic chemistry. A plausible and efficient route to synthesize the (S)-enantiomer can be adapted from patented methods for the (R)-enantiomer, starting from the inexpensive, chiral pool amino acid L-asparagine.[9]

Synthetic Workflow

The overall synthetic strategy involves the protection of the starting material, Hofmann rearrangement to form a key diamine intermediate, esterification, Boc protection, cyclization, and a final deprotection/purification step.

Caption: General workflow for drug candidate synthesis.

Therapeutic Areas of Interest

The piperazine scaffold is prevalent in a multitude of approved drugs and clinical candidates. [1][2]By extension, derivatives of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester are prime candidates for development in several areas:

-

Central Nervous System (CNS) Disorders: Many antipsychotics, antidepressants, and anxiolytics feature a piperazine ring, which often imparts the necessary physicochemical properties (like aqueous solubility and brain penetration) and interacts with key receptors like dopamine and serotonin receptors. [10][11]* Oncology: The piperazine moiety is a common feature in kinase inhibitors, where it often serves as a solvent-exposed linker connecting different pharmacophoric elements of the drug to the target protein.

-

Infectious Diseases: The scaffold is present in various antibacterial, antifungal, and antiviral agents. [1] The chiral nature of this specific building block is critical for achieving stereospecific binding, which can dramatically improve a drug's potency and reduce off-target side effects, leading to a better therapeutic index.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed. [6] * H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H332: Harmful if inhaled. [6] * H335: May cause respiratory irritation. [6]* Precautionary Measures: Standard laboratory precautions should be strictly followed:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [6][7] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [6][7] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6] * Handle in a well-ventilated place, preferably a chemical fume hood. [12]* Storage: The compound should be stored in a tightly sealed container in a cool, dry place, kept under an inert atmosphere and away from light to ensure its long-term stability. [3]

-

Conclusion

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its unique combination of a privileged piperazine scaffold, a stereochemically defined center, and orthogonal protecting groups provides medicinal chemists with a versatile and powerful building block. Its strategic application allows for the efficient and controlled synthesis of complex, chiral molecules, paving the way for the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

References

-

1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis. INNO PHARMCHEM. [Link]

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. N-Boc-piperazine.com. [Link]

-

(S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester. BuyersGuideChem. [Link]

-

Safety Data Sheet for CAS 314741-39-4. XiXisys. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

-

(S)-1-N-BOC-Piperazine-3-carboxylic acid methyl ester. Synthonix. [Link]

-

(S)-1-N-Boc-piperazine-3-carboxylicacid... Properties. Chemsrc. [Link]

- Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate.

-

Supplementary Information. Macmillan Group - Princeton University. [Link]

-

(S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester. Xiamen Equation Chemical Co.,Ltd. [Link]

-

1-N-Boc-Piperazine-3-Carboxylic Acid Methyl Ester. Pipzine Chemicals. [Link]

-

(R)-1-Boc-3-methylpiperazine. PubChem. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 314741-39-4|(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. (S)-1-N-Boc-Piperazine-3-carboxylic acid methyl ester | C11H20N2O4 - BuyersGuideChem [buyersguidechem.com]

- 6. 314741-39-4 | (S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]

- 7. (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester 97% | CAS: 314741-39-4 | AChemBlock [achemblock.com]

- 8. Synthonix, Inc > 314741-39-4 | (S)-1-N-BOC-Piperazine-3-carboxylic acid methyl ester [synthonix.com]

- 9. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]

- 10. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 314741-39-4 Name: substance-name-is-not-available [xixisys.com]

Chiral Piperazine Derivatives: A Technical Guide to Unlocking Stereospecific Biological Activity

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1] Its structural simplicity and synthetic tractability have made it a favorite among drug discovery professionals. However, the introduction of chirality to the piperazine core unlocks a new dimension of complexity and opportunity, allowing for the fine-tuning of pharmacological activity and the development of highly selective and potent therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activity of chiral piperazine derivatives. We will delve into the critical role of stereochemistry in target engagement, explore key therapeutic areas where these compounds are making an impact, and provide detailed experimental protocols for their synthesis, resolution, and biological evaluation. This guide is designed to be a practical resource, grounded in scientific literature and field-proven insights, to empower researchers to harness the full potential of chiral piperazine derivatives in their drug discovery endeavors.

The Significance of Chirality in Piperazine Drug Design

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology.[2] For chiral piperazine derivatives, the spatial arrangement of substituents around a stereocenter can dramatically influence their interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids. This stereoselectivity can manifest in several ways:

-

Enhanced Potency and Selectivity: One enantiomer may exhibit significantly higher affinity and potency for the desired target compared to its mirror image. This is because the precise three-dimensional arrangement of one enantiomer allows for optimal binding interactions within the target's active site, while the other enantiomer may bind poorly or not at all.[3]

-

Differential Pharmacological Profiles: Enantiomers can have qualitatively different biological activities. One may be an agonist, while the other is an antagonist at the same receptor. This has profound implications for drug development, as the desired therapeutic effect may reside in a single enantiomer.

-

Improved Safety and Tolerability: The off-target effects and toxicity of a drug are often associated with one of its enantiomers. By developing a single-enantiomer drug, it is possible to minimize adverse effects and improve the therapeutic index.[2]

The development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry, driven by a deeper understanding of stereochemistry and regulatory requirements that mandate the characterization of each enantiomer in a chiral drug.[3]

Therapeutic Applications of Chiral Piperazine Derivatives

The versatility of the chiral piperazine scaffold has led to its exploration in a wide range of therapeutic areas. Here, we highlight some of the most prominent examples.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are a well-established class of CNS-active compounds, with many acting on serotonergic and dopaminergic receptors.[4][5] Chirality plays a crucial role in determining their affinity and selectivity for different receptor subtypes.

-

Serotonin Receptors: The 5-HT1A receptor is a key target for anxiolytics and antidepressants. Studies have shown that the position of substituents on the aryl ring of arylpiperazine derivatives significantly impacts binding affinity, with stereoisomers exhibiting distinct profiles.[6] For instance, molecular docking studies of novel arylpiperazine derivatives have revealed the importance of specific substitutions for high-affinity 5-HT1A receptor binding.[7]

-

Dopamine Receptors: The D2 and D3 dopamine receptors are primary targets for antipsychotic medications. Chiral N-phenylpiperazine analogs have been shown to exhibit selectivity for the D3 versus the D2 receptor subtype, a desirable feature for improving the side-effect profile of antipsychotics.[8][9]

Oncology

The piperazine moiety is a key component of several successful anticancer drugs, and the introduction of chirality offers new avenues for developing more effective and selective agents.

-

Kinase Inhibition: Many kinase inhibitors incorporate a piperazine ring to enhance solubility and modulate pharmacokinetic properties. Chiral piperazine derivatives have been explored as potent anticancer agents, with studies demonstrating that specific enantiomers can exhibit superior cytotoxicity against various cancer cell lines.[10]

-

Modulation of Signaling Pathways: A novel piperazine derivative has been shown to induce cancer cell apoptosis by inhibiting multiple signaling pathways, including PI3K/AKT and BCR-ABL.[11][12] The development of chiral versions of such multi-targeting agents could lead to improved efficacy and reduced off-target toxicities.

Infectious Diseases

Piperazine derivatives have a long history of use as anthelmintic agents, and their antimicrobial properties continue to be an active area of research.[11]

-

Anthelmintic Activity: The mechanism of action of piperazine as an anthelmintic involves the paralysis of parasites by acting as a GABA receptor agonist.[13]

-

Antibacterial and Antifungal Activity: The antimicrobial potency of piperazine derivatives can be influenced by isomeric variations.[6] For example, studies on disubstituted piperazines have identified compounds with potent activity against both bacteria and fungi, with molecular docking studies suggesting potential mechanisms of action.[14]

Synthesis and Chiral Resolution: Experimental Protocols

The successful development of chiral piperazine drugs relies on robust methods for their enantioselective synthesis and resolution. Here, we provide representative protocols for these critical steps.

Asymmetric Synthesis of a Chiral Piperazine Derivative

This protocol describes a general approach for the asymmetric synthesis of a C2-functionalized piperazine derivative via organocatalysis, a powerful tool for establishing stereocenters.[15]

Experimental Protocol: Asymmetric α-Chlorination and Cyclization

-

α-Chlorination: To a solution of the starting aldehyde (1.0 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) at -20 °C, add the organocatalyst (e.g., a proline derivative, 0.1 mmol) and N-chlorosuccinimide (NCS, 1.2 mmol). Stir the reaction mixture at this temperature for 24-48 hours, monitoring the reaction progress by TLC.

-

Reduction: Upon completion, add NaBH4 (2.0 mmol) portion-wise to the reaction mixture at -20 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with CH2Cl2 (3 x 10 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude 2-chloro alcohol by flash column chromatography on silica gel.

-

Cyclization: To a solution of the purified 2-chloro alcohol (1.0 mmol) in a suitable solvent (e.g., DMF, 5.0 mL), add N-benzylethanolamine (1.2 mmol) and a base (e.g., K2CO3, 2.5 mmol). Heat the reaction mixture to 80 °C and stir for 12-24 hours.

-

Final Work-up and Purification: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired chiral piperazine derivative.

Chiral Resolution by Diastereomeric Salt Crystallization

This protocol outlines a classical method for separating a racemic mixture of a piperazine derivative using a chiral resolving agent.[16][17]

Experimental Protocol: Diastereomeric Salt Formation and Separation

-

Solvent and Resolving Agent Screening: In small-scale trials, dissolve the racemic piperazine derivative in a variety of solvents (e.g., ethanol, isopropanol, acetone). To each solution, add a chiral resolving agent (e.g., (R)-(-)-mandelic acid or (S)-(+)-mandelic acid) in varying stoichiometric ratios (e.g., 0.5, 1.0, 1.2 equivalents).

-

Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

-

Isolation and Analysis: Isolate the precipitated crystals by filtration. Analyze the enantiomeric excess (e.e.) of the crystalline material and the mother liquor by chiral HPLC to identify the optimal conditions for resolution.

-

Scale-up: Based on the screening results, perform the resolution on a larger scale using the optimized solvent, resolving agent, and stoichiometry.

-

Salt Breaking: Suspend the diastereomerically pure salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous base (e.g., 1 M NaOH). Stir vigorously until all solids have dissolved.

-

Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to obtain the enantiomerically pure piperazine derivative.

Analytical Characterization of Chiral Piperazine Derivatives

Accurate determination of enantiomeric purity is a critical quality control step in the development of chiral drugs.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for separating and quantifying enantiomers.[18][19]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak® or Chiralcel®).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.

-

Method Development:

-

Select a chiral stationary phase (CSP) based on the structure of the analyte. Polysaccharide-based CSPs are often a good starting point.

-

Screen different mobile phase compositions to optimize the separation.

-

Adjust the flow rate and column temperature to fine-tune the resolution and analysis time.

-

-